molecular formula C8H8FNO3 B14015141 Methyl 6-fluoro-4-methoxynicotinate

Methyl 6-fluoro-4-methoxynicotinate

Cat. No.: B14015141
M. Wt: 185.15 g/mol
InChI Key: IEMJMNFFOGIJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-4-methoxynicotinate is an organic compound with the molecular formula C8H8FNO3. It is a derivative of nicotinic acid and belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 4th position on the nicotinate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-methoxynicotinate typically involves the esterification of 6-fluoro-4-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-fluoro-4-methoxynicotinic acid.

    Reduction: 6-fluoro-4-methoxynicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-fluoro-4-methoxynicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methoxynicotinate: Similar structure but lacks the fluorine atom.

    Methyl 4-methoxynicotinate: Similar structure but lacks the fluorine atom at the 6th position.

    Methyl nicotinate: Lacks both the fluorine and methoxy groups.

Uniqueness

Methyl 6-fluoro-4-methoxynicotinate is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity, while the methoxy group improves its solubility and stability.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

methyl 6-fluoro-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3

InChI Key

IEMJMNFFOGIJNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.